molecular formula C13H19FO2 B8001470 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol

Cat. No.: B8001470
M. Wt: 226.29 g/mol
InChI Key: IYVBOERSVHXNHG-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic compound featuring an ethanol moiety attached to a phenyl ring substituted with a fluorine atom at the meta position and an isopentyloxy (3-methylbutoxy) group at the para position. The fluorine atom enhances electronegativity and metabolic stability, while the isopentyloxy chain contributes to lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

2-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-10(2)4-6-16-13-8-11(3-5-15)7-12(14)9-13/h7-10,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVBOERSVHXNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Fluoro-5-(isopentyloxy)benzaldehyde

Reagents :

  • 3-Fluoro-5-hydroxybenzaldehyde (commercially available or synthesized via directed ortho-metallation).

  • Isopentyl bromide, potassium carbonate, dimethylformamide (DMF).

Procedure :

  • Dissolve 3-fluoro-5-hydroxybenzaldehyde (1.0 equiv) and K₂CO₃ (2.5 equiv) in DMF.

  • Add isopentyl bromide (1.2 equiv) dropwise at 50°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : ~75–85% (estimated from analogous Williamson reactions).

Step 2: Reduction of Aldehyde to Ethanol

Reagents :

  • Sodium borohydride (NaBH₄), methanol.

Procedure :

  • Dissolve 3-fluoro-5-(isopentyloxy)benzaldehyde in methanol at 0°C.

  • Add NaBH₄ (2.0 equiv) portionwise, stir for 2 hours.

  • Acidify with dilute HCl, extract with dichloromethane, and purify via silica gel chromatography.

Yield : ~80–90% (similar to reductions of aromatic aldehydes).

Synthetic Route 2: Catalytic Transfer Hydrogenation of an Epoxide Intermediate

Step 1: Synthesis of 3-Fluoro-5-(isopentyloxy)styrene Oxide

Reagents :

  • 3-Fluoro-5-(isopentyloxy)styrene (synthesized via Heck coupling), meta-chloroperbenzoic acid (mCPBA).

Procedure :

  • React styrene derivative with mCPBA (1.1 equiv) in dichloromethane at 0°C.

  • Stir for 6 hours, wash with NaHCO₃, and dry over MgSO₄.

Yield : ~70–80% (based on epoxidation yields in).

Step 2: Transfer Hydrogenation to Ethanol

Reagents :

  • Palladium on clay (Pd/clay), ammonium formate, ethanol.

Procedure :

  • Suspend Pd/clay catalyst (5 wt%) and epoxide (1.0 equiv) in ethanol.

  • Add ammonium formate (3.0 equiv), reflux at 80°C for 8 hours.

  • Filter catalyst, concentrate, and purify via recrystallization.

Yield : ~95% (comparable to styrene oxide reductions in).

MethodStarting MaterialKey ReagentsYieldSelectivity
Aldehyde ReductionBenzaldehydeNaBH₄80–90%High
Epoxide HydrogenationStyrene oxidePd/clay, NH₄HCO₂95%>99.9%

Regioselective Functionalization Strategies

Protecting Group Strategies

  • Silyl Protection : Temporarily protect the ethanol hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) during isopentyloxy introduction to prevent side reactions.

Comparative Analysis of Purification Techniques

TechniqueApplicationAdvantagesLimitations
Column ChromatographySeparation of polar byproductsHigh resolutionTime-consuming, solvent-intensive
RecrystallizationFinal product polishingScalability, cost-effectiveRequires high purity crude product
DistillationVolatile intermediatesEffective for low-boiling compoundsUnsuitable for thermally labile molecules

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 5-Fluoro-3-iso-pentoxybenzaldehyde or 5-Fluoro-3-iso-pentoxybenzoic acid.

    Reduction: Formation of 5-Fluoro-3-iso-pentoxyphenethyl hydrocarbon.

    Substitution: Formation of 5-Azido-3-iso-pentoxyphenethyl alcohol or 5-Cyano-3-iso-pentoxyphenethyl alcohol.

Scientific Research Applications

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. Additionally, the iso-pentoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents logP* (Predicted) Key Features Reference
This compound C₁₃H₁₉FO₂ ~234.3 -F, -O-(CH₂)₂CH(CH₂CH₃) ~3.5 High lipophilicity, long alkyl chain Inferred
2-(3-Ethoxy-5-fluorophenyl)ethanol C₁₀H₁₃FO₂ 184.2 -F, -OCH₂CH₃ ~2.1 Moderate lipophilicity
2-(3-Amino-5-methoxyphenyl)ethanol C₉H₁₃NO₂ 167.2 -NH₂, -OCH₃ ~0.8 Polar, hydrogen-bonding capacity
2-[(2',3',4'-Trifluorobiphenyl-2-yl)oxy]ethanol (TF5) C₁₄H₁₁F₃O₂ 268.2 -F (×3), biphenyl backbone ~4.0 High aromaticity, multiple fluorines
3-Fluoro-5-(trifluoromethyl)phenylacetonitrile C₉H₅F₄N 203.1 -F, -CF₃, -CN ~2.8 Strong electron-withdrawing groups

*logP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

Lipophilicity :

  • The isopentyloxy group in the target compound increases logP compared to analogs with shorter chains (e.g., ethoxy in ). This enhances membrane permeability but may reduce aqueous solubility.
  • TF5’s trifluorinated biphenyl backbone results in higher logP (~4.0), favoring lipid bilayer interactions .

The amino group in introduces polarity and hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration.

Steric Considerations :

  • The isopentyloxy chain introduces steric bulk, which could hinder interactions with tight binding pockets compared to smaller substituents (e.g., methoxy in ).

Biological Activity

2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19F1O3
  • Molecular Weight : 256.30 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, potentially influencing neurological functions.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • Cell Lines Tested :
    • HepG2 (Human Hepatocellular Carcinoma) : IC50 = 22.5 ± 0.3 µg/mL
    • HCT-116 (Colon Cancer) : IC50 = 15.4 ± 0.5 µg/mL

These values suggest that the compound effectively reduces cell viability in cancerous cells, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusMIC = 1 mg/L
Escherichia coliMIC = 2 mg/L
Salmonella gallinarumMIC = 0.125 mg/L

Inhibition zones for a concentration of 50 µg/mL were also recorded, indicating the compound's effectiveness against various bacterial strains.

Antifungal Activity

The antifungal efficacy was assessed with the following results:

Fungus Inhibition Zone (mm)
Aspergillus nigerIZ = 13 mm
Fusarium oxysporumIZ = 25 mm

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Flavonoids and Derivatives : A review highlighted that similar phenolic compounds exhibit anticancer activities by modulating pathways like PI3K/Akt/mTOR, suggesting that this compound may exert similar effects through analogous mechanisms .
  • Antimicrobial Studies : Comparative analyses with other phenolic compounds revealed that those with longer alkyl chains often demonstrate enhanced antimicrobial activity, supporting the hypothesis that structural modifications can significantly influence biological effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of fluorinated phenyl ethanol derivatives typically involves sequential etherification and reduction steps. For example, analogous compounds like 2-[2-fluoro-5-(trifluoromethyl)phenyl]ethanol ( ) are synthesized via Williamson ether synthesis, where a fluorophenol reacts with an alkyl halide (e.g., isopentyl bromide) in the presence of a base (e.g., K₂CO₃) to form the ether intermediate. Subsequent reduction of the aldehyde or ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the ethanol derivative. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in etherification.
  • Temperature control : Etherification proceeds efficiently at 60–80°C, while reductions are performed at 0–25°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key groups:
    • The isopentyloxy chain: δ 3.7–4.1 ppm (OCH₂), δ 1.6–1.8 ppm (CH₂), δ 0.9 ppm (CH₃).
    • The fluorophenyl ring: Split signals due to coupling with fluorine (³J~8–10 Hz).
  • X-ray Crystallography : Use SHELX software () for single-crystal analysis. Data collection at low temperature (90–100 K) minimizes thermal motion artifacts. Refinement parameters (R-factor < 0.05) ensure accurate bond-length and angle measurements, critical for confirming stereochemistry and fluorine positioning .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₉FO₂) with <5 ppm error.

Advanced Research Questions

Q. How do substituents (e.g., isopentyloxy vs. trifluoroethoxy) influence the compound’s reactivity and biological activity?

Methodological Answer: Comparative studies with analogs like 2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol ( ) and boronic acid derivatives () reveal:

  • Electron-withdrawing groups (e.g., CF₃) reduce nucleophilicity at the phenyl ring, slowing electrophilic substitution.
  • Bulkier substituents (e.g., isopentyloxy) increase steric hindrance, affecting binding to biological targets (e.g., enzymes).
    Experimental Design :

Synthesize analogs with varying substituents.

Measure reaction kinetics (e.g., SN2 rates for etherification).

Perform molecular docking simulations to predict binding affinity changes .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorinated phenyl ethanol derivatives?

Methodological Answer: Discrepancies often arise from metabolic stability or solubility issues. For example, compounds like ethyl 2-(2,6-dichloro-4-substituted-phenoxy)acetate ( ) show reduced in vivo efficacy due to rapid glucuronidation. Mitigation strategies include:

  • Prodrug design : Introduce ester groups to enhance membrane permeability.
  • Microsomal stability assays : Use liver microsomes to predict metabolic pathways.
  • Pharmacokinetic modeling : Correlate in vitro IC₅₀ with plasma concentration-time profiles .

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding modes. Input the compound’s SMILES (e.g., CCOC(=O)COC1=C(C=C(C=C1Cl)... from ) to generate 3D conformers.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Machine Learning : Train models on PubChem bioactivity data () to predict target interactions (e.g., kinase inhibition) .

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